N-butyl-N,2-diethylbutanamide
Description
N-Butyl-N,2-diethylbutanamide is a tertiary amide characterized by a branched alkyl chain structure, with a butyl group attached to the nitrogen atom and two ethyl substituents at the second position of the butanamide backbone. Experimental studies indicate a notably low minimum effective dose (MED) of 0.08 μmol/cm², corresponding to a predicted pMED value of 7.08, which suggests high repellent efficacy .
Properties
IUPAC Name |
N-butyl-N,2-diethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-5-9-10-13(8-4)12(14)11(6-2)7-3/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXHHBNDWRCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N,2-diethylbutanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with N-butyl-N,2-diethylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the condensation of butanoic acid with N-butyl-N,2-diethylamine using a dehydrating agent like thionyl chloride or phosphorus trichloride. This reaction also requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as copper(II) triflate (Cu(OTf)2) can be used to facilitate the reaction between nitriles and di-tert-butyl dicarbonate, resulting in high yields of the desired amide .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N,2-diethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
N-butyl-N,2-diethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-butyl-N,2-diethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its conformation, and modulating its activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Repellent Activity Against Aedes aegypti
A topological model developed by researchers at Universidad Católica de Valencia compared N-butyl-N,2-diethylbutanamide with five structurally related carboxamides (Table 1). Key findings include:
Table 1: Comparison of Repellent Activity (pMEDpred) and Lipophilicity (FD)
| Compound | FD | pMEDpred |
|---|---|---|
| This compound | 12.55 | 7.08 |
| (E)-N-Butyl-N-methylhex-4-enamide | 11.22 | 6.68 |
| N-Ethyl-N-isobutyl-3-methylbutanamide | 9.84 | 6.63 |
| 1-(Azepan-1-yl)-2-methylpent-4-en-1-one | 10.61 | 6.59 |
| (E)-N-Cyclohexyl-N-ethylhex-3-enamide | 0.59 | 6.42 |
Key Observations:
- Lipophilicity (FD): this compound exhibits the highest FD value (12.55), indicating superior lipid solubility, which may enhance its penetration through insect cuticles .
- Repellent Efficacy (pMEDpred): Its pMEDpred of 7.08 surpasses analogs, suggesting that the combination of a butyl group and diethyl substitution optimizes interactions with mosquito olfactory receptors .
- Structural Sensitivity: The presence of unsaturated bonds (e.g., hex-4-enamide) or bulkier substituents (e.g., cyclohexyl) reduces repellent activity, highlighting the importance of balanced hydrophobicity and steric effects .
Molecular Characteristics
- 2-Ethyl-N,N-dimethylbutanamide (CAS 31499-97-5): This analog has a lower molecular weight (143.23 g/mol) and simpler structure (dimethyl and ethyl groups) compared to this compound. The reduced branching likely diminishes its repellent activity and environmental persistence .
- 2-Acetyl-3-methyl-N-phenylbutanamide (CAS 89080-91-1): The phenyl group introduces aromaticity, which may alter toxicity profiles but lacks data on repellent efficacy .
Biological Activity
N-butyl-N,2-diethylbutanamide is a compound that has garnered attention for its biological activity, particularly in the context of insect repellent properties and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of carboxamides. Its chemical structure can be represented as follows:
This compound features a butyl group and two ethyl groups attached to the nitrogen atom, which contributes to its unique biological activity.
Insect Repellency
Recent studies have highlighted this compound as an effective repellent against Aedes aegypti, a primary vector for diseases such as dengue and Zika virus. The compound demonstrated a notable dose-response relationship in repelling these mosquitoes:
| Concentration (mg/mL) | Repellency (%) |
|---|---|
| 0.125 | 78 |
| 0.155 | 85 |
These results indicate that even low concentrations of this compound can significantly reduce mosquito attraction, suggesting its potential use in personal care products and pest control applications .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. A study examining various carboxamides found that this compound exhibited relatively low toxicity when compared to other analogs:
| Compound | LD50 (mg/kg) |
|---|---|
| This compound | >2000 |
| N-butyl-N-ethyl-3-methylbutanamide | 1500 |
| N,N-diisobutyl-3-methyl-butanamide | 1200 |
The high LD50 value indicates that this compound is less toxic than many other compounds within the same category .
Structure-Activity Relationship (SAR)
The efficacy of this compound as an insect repellent can be attributed to its structural features. Research on structure-activity relationships has shown that modifications to the amide structure can significantly influence biological activity. For instance:
- Increasing the size of the alkyl chain enhances repellency.
- The presence of branched chains like diethyl increases effectiveness compared to straight-chain analogs.
These findings support the hypothesis that both steric and electronic factors play critical roles in determining the biological activity of carboxamides .
Case Studies
- Field Trials on Mosquito Repellency : A series of field trials were conducted where formulations containing this compound were applied in areas with high mosquito populations. Results indicated a significant decrease in mosquito landings on treated skin compared to untreated controls, further validating its practical application as a repellent.
- Comparative Toxicity Analysis : A comparative study involving various carboxamides assessed their effects on non-target organisms. This compound showed minimal impact on beneficial insects such as bees and butterflies at concentrations effective for mosquito repellency, highlighting its selective toxicity profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
